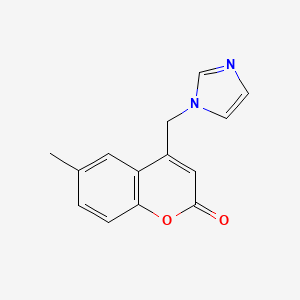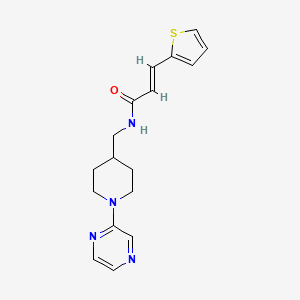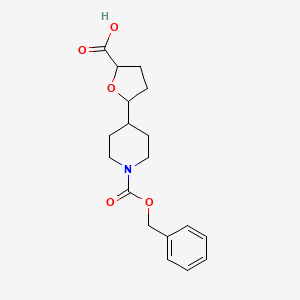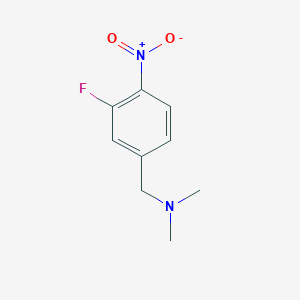![molecular formula C21H27NO3 B2416236 3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane CAS No. 2177060-72-7](/img/structure/B2416236.png)
3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Cyclopropylidene-8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]octane” is a complex organic molecule. It contains a bicyclic octane ring, which is a common structural motif in many natural products . The presence of a cyclopropylidene group and a diethoxybenzoyl group suggests that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic octane ring, possibly through a Diels-Alder reaction or other cyclization process . The cyclopropylidene and diethoxybenzoyl groups could be introduced through functional group interconversion or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The bicyclic octane ring system can adopt various conformations depending on the substituents and their stereochemistry . The cyclopropylidene group is a type of alkene, and its geometry could influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The cyclopropylidene group, being an alkene, could undergo reactions such as hydrogenation, hydroboration, or epoxidation . The diethoxybenzoyl group could participate in reactions involving the carbonyl group, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
a. Neuronal Nicotinic Acetylcholine Receptor Modulation: Interest in this core structure spiked after the discovery of hosieine alkaloids from the roots and stems of Ormosia hosier, a plant used in traditional Chinese herbal medicine. These compounds exhibit high affinity for α4β2 neuronal nicotinic acetylcholine receptors . Researchers explore derivatives of this scaffold for novel nicotinic receptor modulators.
b. Total Synthesis of Bioactive Molecules: The 2-azabicyclo[3.2.1]octane core serves as a key synthetic intermediate in total synthesis. Its unique structure presents challenges, but it has been successfully incorporated into the synthesis of various target molecules. Researchers leverage this scaffold to access complex natural products and pharmaceuticals.
Strained Ring Systems
The compound’s cyclopropylidene moiety contributes to its strained ring system. Such systems are intriguing due to their high strain energy. Researchers have synthesized natural products containing trans-fused bicyclo[3.3.0]octane ring systems, which are otherwise difficult to access . Our compound’s strained architecture may inspire further synthetic endeavors.
Asymmetric Syntheses
Researchers have developed efficient methods to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes using gold(I)-catalyzed tandem reactions. These reactions involve acyloxy migration and Ferrier rearrangement, providing access to valuable chiral building blocks .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-24-19-10-7-15(13-20(19)25-4-2)21(23)22-17-8-9-18(22)12-16(11-17)14-5-6-14/h7,10,13,17-18H,3-6,8-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBKVGJCDLBDMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(=C4CC4)C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2416156.png)



![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)

![N~1~-benzyl-N~1~-ethyl-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2416165.png)
![4-bromo-2-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2416168.png)
![N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2416169.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2416170.png)
